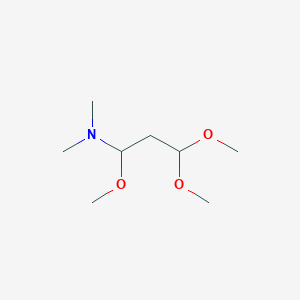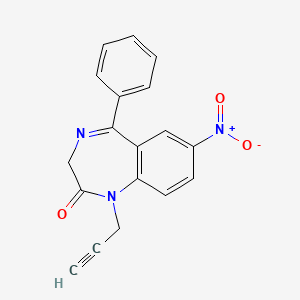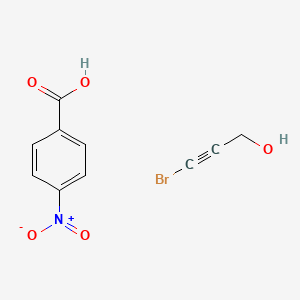![molecular formula C20H14N2S2 B14649111 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole CAS No. 51143-76-1](/img/structure/B14649111.png)
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole is a complex organic compound that combines the structural features of both benzothiazole and carbazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole typically involves the reaction of 9H-carbazole with 1,3-benzothiazole-2-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of benzothiazole attacks the carbazole moiety, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the carbazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can engage in π-π stacking interactions, while the carbazole unit can participate in charge transfer processes, making it useful in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: A simpler structure without the benzothiazole moiety, used in similar applications but with different properties.
1,3-Benzothiazole: Lacks the carbazole unit, used in various industrial applications, including as a vulcanization accelerator.
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Another carbazole derivative with different substituents, used in organic synthesis and materials science.
Uniqueness
The unique combination of benzothiazole and carbazole in 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole imparts distinct electronic and structural properties, making it particularly valuable in applications requiring both stability and reactivity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
51143-76-1 |
|---|---|
Molekularformel |
C20H14N2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-(carbazol-9-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H14N2S2/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-20-21-16-9-3-6-12-19(16)24-20/h1-12H,13H2 |
InChI-Schlüssel |
STKGYMXIBCKUOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CSC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)






![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)



![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
